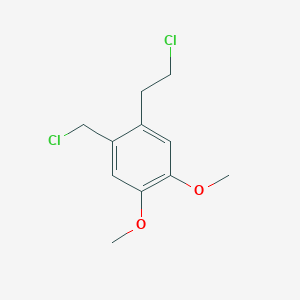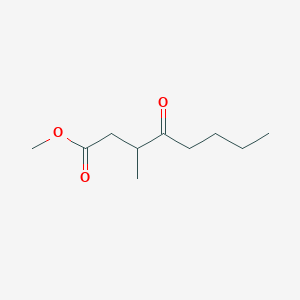
Methyl 3-methyl-4-oxooctanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-methyl-4-oxooctanoate is an organic compound with the molecular formula C10H18O3 It is a methyl ester derivative of 3-methyl-4-oxooctanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-methyl-4-oxooctanoate can be synthesized through several methods. One common approach involves the esterification of 3-methyl-4-oxooctanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methyl-4-oxooctanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohol derivatives.
Substitution: Functionalized esters or amides.
Scientific Research Applications
Methyl 3-methyl-4-oxooctanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can serve as a substrate in enzymatic studies to investigate metabolic pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.
Mechanism of Action
The mechanism of action of methyl 3-methyl-4-oxooctanoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may undergo enzymatic hydrolysis to release the active 3-methyl-4-oxooctanoic acid, which can then participate in various metabolic processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-oxooctanoate: Similar structure but lacks the methyl group at the 3-position.
Ethyl 3-methyl-4-oxooctanoate: An ethyl ester analog with similar reactivity.
Methyl 3-oxooctanoate: Lacks the methyl group at the 3-position.
Uniqueness
Methyl 3-methyl-4-oxooctanoate is unique due to the presence of the methyl group at the 3-position, which can influence its reactivity and interactions with other molecules
Properties
CAS No. |
25234-84-8 |
|---|---|
Molecular Formula |
C10H18O3 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
methyl 3-methyl-4-oxooctanoate |
InChI |
InChI=1S/C10H18O3/c1-4-5-6-9(11)8(2)7-10(12)13-3/h8H,4-7H2,1-3H3 |
InChI Key |
LMFZFRDAXXBECB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)C(C)CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)sulfanyl]-2-methylpropanal](/img/structure/B14690517.png)
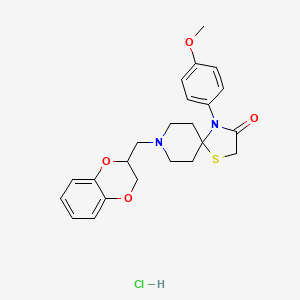
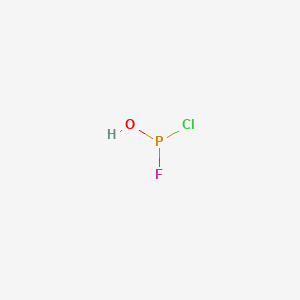
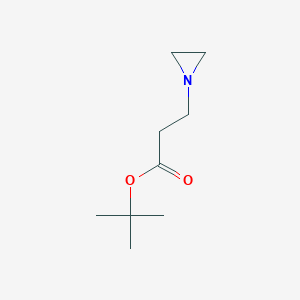
![5-{[4-(3,3-Dimethyloxiran-2-yl)butan-2-yl]oxy}-2H-1,3-benzodioxole](/img/structure/B14690535.png)

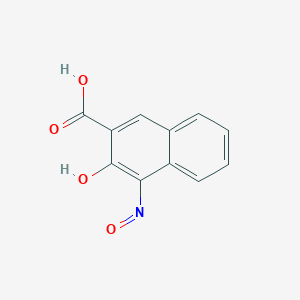
![Benzene, 1,1'-[(phenylmethoxy)methylene]bis-](/img/structure/B14690578.png)
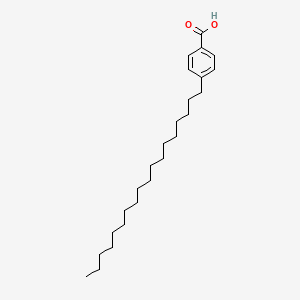
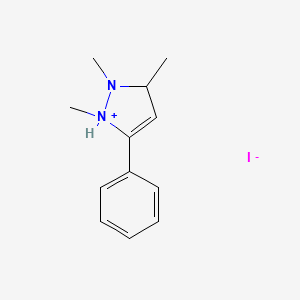
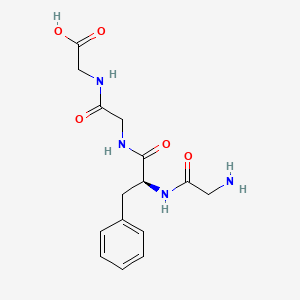
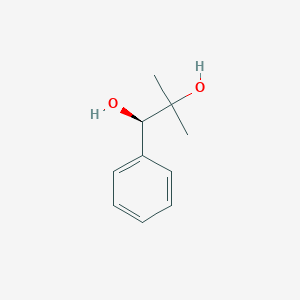
![3-[(3-Amino-3-oxopropyl)-hydroxyamino]propanamide](/img/structure/B14690603.png)
